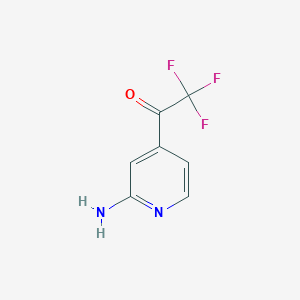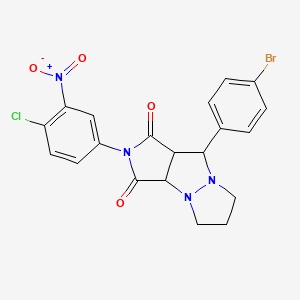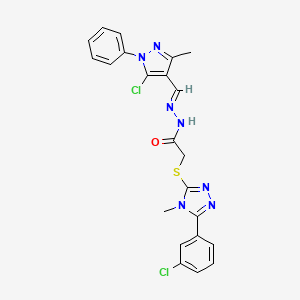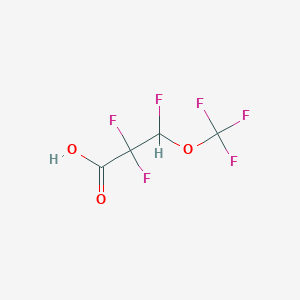
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is an organic compound with a unique structure that includes a trifluoromethyl group attached to an ethanone backbone, along with an amino-pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 2-amino-4-pyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the removal of by-products and purification of the final product to achieve the desired purity levels.
化学反应分析
Types of Reactions
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
科学研究应用
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The trifluoromethyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methylpyridin-2-amine: This compound has a similar pyridine structure but lacks the trifluoromethyl group.
2-Amino-4-methylpyridine: Another similar compound with an amino group attached to the pyridine ring.
Uniqueness
1-(2-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are desirable.
属性
CAS 编号 |
1060801-36-6 |
|---|---|
分子式 |
C7H5F3N2O |
分子量 |
190.12 g/mol |
IUPAC 名称 |
1-(2-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-5(11)3-4/h1-3H,(H2,11,12) |
InChI 键 |
IWTVLAQSVHHMKI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)

![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![2-[(Acetyloxy)imino]-2-amino-N-methylacetamide](/img/structure/B12618113.png)



![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)


![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)

